Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate
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Overview
Description
Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a 5-chloro-2-methoxyphenylsulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The resulting benzyl 4-hydroxybenzoate is then subjected to sulfonylation using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyloxy group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoates where the sulfonyloxy group is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding benzyl alcohol derivative.
Oxidation Reactions: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The sulfonyloxy group is known to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(3,4-dichloro-2-methoxyphenyl)sulfonyloxybenzoate
- Benzyl 4-(5-chloro-2-fluorophenyl)sulfonyloxybenzoate
- Benzyl 4-(5-chloro-2-methoxyphenyl)benzoate
Uniqueness
Benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate is unique due to the presence of the 5-chloro-2-methoxyphenylsulfonyloxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO6S/c1-26-19-12-9-17(22)13-20(19)29(24,25)28-18-10-7-16(8-11-18)21(23)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCNRNAAZTRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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